4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Vue d'ensemble

Description

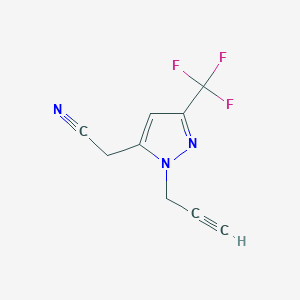

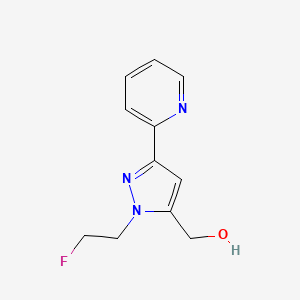

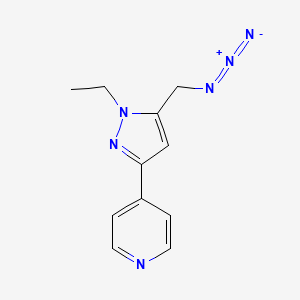

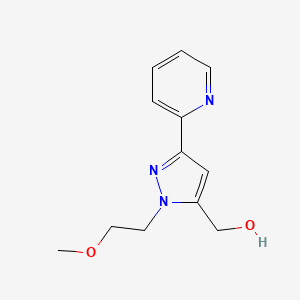

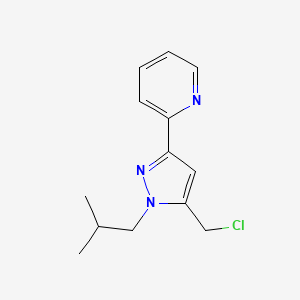

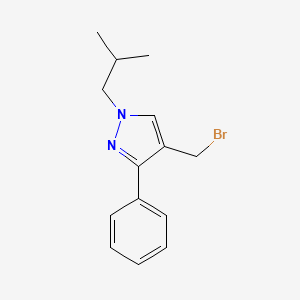

The compound “4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The bromomethyl group attached to the pyrazole ring suggests that it could be used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a pyrazole ring which is a five-membered ring with two nitrogen atoms. It also has a bromomethyl group (-CH2Br), an isobutyl group (-(CH3)2CH-CH2-), and a phenyl group (-C6H5) attached to it .Chemical Reactions Analysis

The bromomethyl group in the compound is a good leaving group, which means it can be replaced by other groups in a substitution reaction . The phenyl and isobutyl groups can also participate in various reactions typical for aromatic rings and alkanes respectively.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromomethyl group might make the compound reactive and the aromatic ring might contribute to its stability .Applications De Recherche Scientifique

Catalytic Activity in Cross-Coupling Reactions

Pyrazole-containing compounds like 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole have been utilized in stabilizing metal complexes, which serve as pre-catalysts in cross-coupling reactions such as Suzuki–Miyaura reactions. These complexes show potential in catalyzing the conversion of bromobenzene and phenylboronic acid to biphenyl, demonstrating significant efficiency in these reactions (Ocansey, Darkwa, & Makhubela, 2018).

Antimicrobial Activity

Pyrazole derivatives, synthesized using precursors like 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole, have shown notable antimicrobial properties. These compounds, particularly those with bromoacetyl moiety, exhibit inhibitory effects against pathogenic yeast and moulds, indicating their potential as therapeutic agents in treating fungal infections (Farag et al., 2008).

Antiviral and Cytotoxic Activities

Research on pyrazole-based heterocycles, including derivatives of 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole, has shown promising results in antiviral activities, particularly against Herpes simplex type-1 (HSV-1). These compounds also exhibit cytotoxic activities, suggesting their potential application in antiviral and cancer therapies (Dawood et al., 2011).

Structural and Tautomeric Studies

The study of tautomerism in pyrazoles, including 4-bromo substituted derivatives, provides insights into their structural behavior in both solid state and solution. Such understanding is crucial for the development and optimization of pharmaceuticals and catalytic agents (Trofimenko et al., 2007).

Photophysical Analysis

Investigations into the solvatochromic response of pyrazoline derivatives, including those derived from brominated pyrazoles, reveal the existence of geometrical isomers and their interactions with solvents. This research has implications for developing materials with specific photophysical properties (Mati et al., 2012).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds using brominated pyrazoles as intermediates contributes to the development of new pharmaceuticals and materials with unique properties. This includes the exploration of diverse chemical reactions and the creation of complex molecular structures (Heinisch et al., 1990).

Mécanisme D'action

The mechanism of action of a compound depends on its application. For example, if it’s used as a drug, the mechanism of action would be how it interacts with biological systems to produce its effects. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .

Propriétés

IUPAC Name |

4-(bromomethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTROYYXJVWTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.